molecular formula C21H16N4O2S B2893515 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 403727-97-9

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No. B2893515
CAS RN: 403727-97-9
M. Wt: 388.45
InChI Key: HLTFHGFCHWRQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tetrahydroquinazoline, a class of compounds that have been studied for their potential biological activities . It also contains a pyridine ring, which is a basic aromatic heterocycle that is often found in biologically active compounds .


Molecular Structure Analysis

The compound contains several functional groups, including an amide, a sulfanylidene group, and a pyridine ring. These groups can participate in various chemical reactions and may also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrahydroquinazoline derivatives are known to undergo various chemical reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the amide group could participate in hydrogen bonding, influencing the compound’s solubility and melting point .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of new heterocyclic compounds, which are of interest due to their potential pharmacological activities. For example, the reaction of benzamide with thionyl chloride, in the presence of pyridine, led to the formation of compounds like N-sulfinylbenzamide, which can further react to form various products with potential applications in pharmacology (Tsuge & Mataka, 1971).

Potential Pharmacological Applications

  • Heterocyclic carboxamides, which can be synthesized using similar compounds, have shown promise as potential antipsychotic agents. These compounds are evaluated for their binding to specific receptors and their ability to antagonize certain responses in mice, indicating their potential use in treating psychotic disorders (Norman et al., 1996).

Antibacterial and Anticancer Properties

  • Some derivatives of similar quinazoline compounds have been evaluated for their antibacterial and anticancer properties. For example, certain compounds synthesized from substituted anthranilic acids showed significant activity in these areas, indicating the potential of these compounds in the development of new therapies for bacterial infections and cancer (Rahman et al., 2014).

Analgesic and Anti-inflammatory Activities

  • New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, which could be synthesized using similar processes, have been shown to possess significant analgesic and anti-inflammatory activities. This suggests the potential of these compounds in the development of new pain relief and anti-inflammatory medications (Dewangan et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many tetrahydroquinazoline derivatives are known to interact with various enzymes and receptors .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activities .

properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(23-13-14-4-3-11-22-12-14)15-7-9-16(10-8-15)25-20(27)17-5-1-2-6-18(17)24-21(25)28/h3-4,7-12,17-18H,1-2,5-6,13H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYQPORRBVZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.